molecular formula C5H6IN3 B1523604 2-Hydrazinyl-3-iodopyridine CAS No. 54231-42-4

2-Hydrazinyl-3-iodopyridine

Cat. No.: B1523604
CAS No.: 54231-42-4
M. Wt: 235.03 g/mol
InChI Key: WRRJCOZVATYAGG-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-iodopyridine is a chemical compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 g/mol. It is characterized by the presence of a hydrazino group (-NH-NH2) and an iodine atom attached to the pyridine ring. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

2-Hydrazinyl-3-iodopyridine is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is employed in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its applications extend to the fields of chemistry, biology, medicine, and industry, where it is used in the synthesis of various compounds and materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Hydrazinyl-3-iodopyridine are not mentioned in the search results, iodopyridines in general are becoming increasingly important in the fields of life sciences and pharmaceuticals . They are routinely synthesized on an industrial scale for use in biological applications and as intermediates .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Hydrazinyl-3-iodopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrazine hydrate during synthesis . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cell cycle and apoptosis pathways, leading to changes in cell proliferation and survival . Additionally, this compound can impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways . This inhibition can result in changes in gene expression, further influencing cellular function. The binding interactions often involve the hydrazinyl and iodopyridine groups, which can form hydrogen bonds and other non-covalent interactions with the target biomolecules.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of this compound can significantly impact its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydrazinyl-3-iodopyridine can be synthesized through several methods, including the reaction of 3-iodopyridine with hydrazine hydrate under specific conditions. The reaction typically involves heating the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-iodopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with higher oxidation states.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted pyridine derivatives.

Comparison with Similar Compounds

2-Hydrazinyl-3-iodopyridine is compared with other similar compounds, such as 5-chloro-2-hydrazinyl-3-iodopyridine and other halogenated pyridines. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical transformations and applications.

List of Similar Compounds

  • 5-Chloro-2-hydrazinyl-3-iodopyridine

  • 3-Iodopyridine

  • 2-Hydrazinyl-3-bromopyridine

  • 2-Hydrazinyl-3-fluoropyridine

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-iodopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRJCOZVATYAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306168
Record name Pyridine, 2-hydrazinyl-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-42-4
Record name Pyridine, 2-hydrazinyl-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-hydrazinyl-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Hydrazine hydrate (12.50 mL, 256 mmol) was added dropwise to a solution of 2-fluoro-3-iodopyridine (preparation 26a, 5.72 g, 25.7 mmol) in ethanol (43 mL) and the resulting mixture was stirred at room temperature for 24 hours and then at 35° C. for a further 24 hours. The solvent was then evaporated in vacuo and water was added. The white solid that formed was filtered, washed with water and dried to yield the title compound (2.78 g, 46%) as a white solid which was used without further purification.
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46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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